N-(3-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a pyridinyl-1,2,4-oxadiazole scaffold substituted with a 4-methylphenyl group at the oxadiazole ring and a 3-chlorobenzyl moiety at the carboxamide nitrogen. The molecular formula is C₂₈H₂₅ClN₅O₂ (calculated molecular weight: 502.99 g/mol). Its structure integrates three pharmacologically relevant motifs:
- Piperidine ring: Enhances membrane permeability and bioavailability due to its basicity and lipophilicity.
- 1,2,4-Oxadiazole: A heterocycle known for metabolic stability and hydrogen-bonding capabilities.
This compound is hypothesized to target central nervous system (CNS) receptors or enzymes, given structural similarities to ligands of nicotinic acetylcholine receptors (nAChRs) or sigma-1 receptors.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN5O2/c1-18-7-9-20(10-8-18)24-31-27(35-32-24)23-6-3-13-29-25(23)33-14-11-21(12-15-33)26(34)30-17-19-4-2-5-22(28)16-19/h2-10,13,16,21H,11-12,14-15,17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFCCQOMCGNBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperidine ring
- A pyridine moiety
- An oxadiazole derivative
- A chlorobenzyl substituent
These structural components are believed to contribute to its biological activity, particularly in targeting specific receptors and enzymes.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro experiments have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.0 | Targeting mitochondrial pathways |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .
The biological activity of this compound can be summarized as follows:
- Receptor Interaction : The compound binds to specific receptors involved in cell signaling.
- Enzyme Inhibition : It inhibits enzymes that are critical for cancer cell survival and proliferation.
- Gene Expression Modulation : The compound alters the expression of genes involved in apoptosis and inflammation.
Study on Anticancer Effects
A significant study published in 2019 explored the anticancer effects of this compound on multicellular spheroids, which better mimic in vivo conditions compared to traditional 2D cultures. The results indicated a marked reduction in spheroid size and viability upon treatment with the compound, suggesting its potential as an effective anticancer agent .
Toxicological Assessment
In terms of safety profile, preliminary toxicological assessments have indicated that the compound has a favorable safety margin at therapeutic doses. Long-term studies are needed to fully evaluate its chronic toxicity and potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
Molecular Formula : C₂₇H₂₆FN₅O₂
Molecular Weight : 471.5 g/mol
Structural Differences :
- Benzyl Substituent : 4-Fluorophenylmethyl vs. 3-chlorobenzyl.
- Oxadiazole Phenyl Group : 3-Methylphenyl vs. 4-methylphenyl.
Table 1: Structural and Hypothetical Property Comparison
Key Implications :
- Substituent Effects : The 3-chloro group may enhance binding to hydrophobic pockets in target proteins compared to 4-fluoro. The meta-methyl on the oxadiazole phenyl in the analog could reduce steric hindrance versus the para-methyl in the target compound.
- Lipophilicity : The higher molecular weight and chlorine substituent in the target compound suggest improved blood-brain barrier (BBB) penetration, critical for CNS-targeted drugs.
Comparison with Other Piperidine-Oxadiazole Derivatives
While direct data on the target compound’s biological activity are unavailable, insights can be drawn from related structures:
- 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride (): This simpler oxadiazole derivative lacks the piperidine-carboxamide moiety, resulting in lower molecular weight (~250 g/mol ) and reduced target specificity.
- Ethyl 2-(piperidin-1-yl)acetate (): Demonstrates the importance of the carboxamide group in the target compound for hydrogen-bonding interactions, which are absent in ester derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
